(3-乙氧羰基甲基-噁唑-3-基)乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

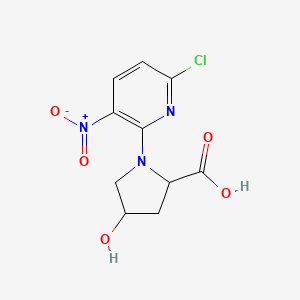

“(3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester” is an ester, a type of organic compound derived from carboxylic acids and alcohols . Esters are characterized by a carbonyl group (C=O) and an ether group (R-O-R’) . They are widely used in a variety of applications due to their chemical properties .

Molecular Structure Analysis

The molecular structure of esters, including “(3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester”, features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .

Chemical Reactions Analysis

Esters, including “(3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester”, can undergo a variety of chemical reactions . One common reaction is hydrolysis, where the ester reacts with water to form a carboxylic acid and an alcohol . This reaction can be catalyzed by both acids and bases .

Physical And Chemical Properties Analysis

Esters have several notable physical and chemical properties . They are generally polar molecules and have lower boiling points than their corresponding carboxylic acids . Additionally, esters of low molar mass are somewhat soluble in water . They are also known for having pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers .

科学研究应用

Organic Synthesis and Building Blocks

Acetic acid methyl ester is a valuable building block in organic synthesis. It belongs to the class of pinacol boronic esters, which are bench-stable, easy to purify, and often commercially available. These features make them attractive for chemical transformations where the boron moiety remains in the product. Notably, pinacol boronic esters are commonly used in Suzuki–Miyaura couplings, oxidations, aminations, halogenations, and C–C bond formations .

Hydromethylation of Alkenes

A fascinating application of this compound involves catalytic protodeboronation, which enables formal anti-Markovnikov alkene hydromethylation. By utilizing a radical approach, researchers have successfully achieved this transformation. The sequence involves the hydromethylation of alkenes, which can be valuable for accessing specific products. For instance, it has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .

Total Synthesis of Natural Products

Researchers have employed acetic acid methyl ester in the total synthesis of various natural products. For example:

Cascade Reactions and Terpenoid Synthesis

In one study, acetic acid methyl ester was involved in a cascade of Prins reactions and polyene cyclization. This synthesis pathway led to the preparation of 3-oxaterpenoids, which are important in natural product chemistry .

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester involves the reaction of ethyl 3-oxetanecarboxylate with ethyl chloroacetate in the presence of a base, followed by hydrolysis and decarboxylation.", "Starting Materials": [ "Ethyl 3-oxetanecarboxylate", "Ethyl chloroacetate", "Base (e.g. sodium hydroxide)", "Water", "Acid (e.g. hydrochloric acid)" ], "Reaction": [ "Add ethyl chloroacetate to a solution of ethyl 3-oxetanecarboxylate in a suitable solvent, such as dichloromethane", "Add a base, such as sodium hydroxide, to the reaction mixture and stir at room temperature for several hours", "Add water to the reaction mixture and extract the product with a suitable organic solvent, such as ethyl acetate", "Wash the organic layer with water and dry over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the crude product", "Dissolve the crude product in a suitable solvent, such as ethanol", "Add an acid, such as hydrochloric acid, to the solution and stir at room temperature for several hours", "Extract the product with a suitable organic solvent, such as ethyl acetate", "Wash the organic layer with water and dry over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the pure product, (3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester" ] } | |

CAS 编号 |

1262769-94-7 |

产品名称 |

(3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester |

分子式 |

C11H18O5 |

分子量 |

230.26 |

IUPAC 名称 |

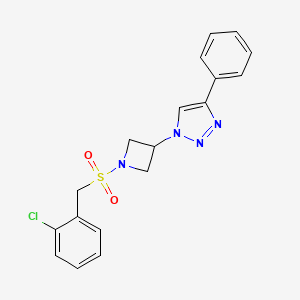

ethyl 2-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]acetate |

InChI |

InChI=1S/C11H18O5/c1-3-15-9(12)5-11(7-14-8-11)6-10(13)16-4-2/h3-8H2,1-2H3 |

InChI 键 |

NTDTTXWHMNHYOA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC1(COC1)CC(=O)OCC |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[[1-(4-Chlorophenyl)cyclobutyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2803745.png)

![3-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2803747.png)

![N-(2-methyl-2-(thiophen-3-yl)propyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2803750.png)

![1,3-dimethyl-7-neopentyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2803753.png)

![(E)-1-((1-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2803756.png)

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone oxalate](/img/structure/B2803758.png)

![1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2803760.png)

![N-(3-chlorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2803765.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone](/img/structure/B2803766.png)